1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Description
The compound 1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a tropane-derived bicyclic alkaloid featuring a cinnamoyl substituent at the 8-position of the azabicyclo[3.2.1]octane core and a pyrrolidine-2,5-dione (succinimide) moiety at the 3-position. The cinnamoyl group (a phenylpropanoid) introduces π-conjugation and hydrophobic character, which may enhance binding affinity to biological targets, while the succinimide ring could influence solubility and metabolic stability. Its design likely draws from analogs in the tropane family, which are historically associated with neurological activity .
Properties
IUPAC Name |
1-[8-[(E)-3-phenylprop-2-enoyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-18(9-6-14-4-2-1-3-5-14)21-15-7-8-16(21)13-17(12-15)22-19(24)10-11-20(22)25/h1-6,9,15-17H,7-8,10-13H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWCJGGYBVMJSZ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step procedures that integrate advanced organic synthesis techniques. A common synthetic route might include the following steps:
Synthesis of the azabicyclo[3.2.1]octane core: This can be achieved via Diels-Alder reactions, utilizing diene and dienophile precursors.
Introduction of the cinnamoyl group: A Friedel-Crafts acylation can be used to attach the cinnamoyl moiety to the core structure.
Formation of the pyrrolidine-2,5-dione ring: This step may involve cyclization reactions under specific conditions, using reagents such as strong acids or bases to facilitate ring closure.
Industrial Production Methods: On an industrial scale, the synthesis process can be optimized for higher yields and scalability. Techniques such as flow chemistry may be employed to streamline reaction steps and minimize reaction times. Catalysts and reaction conditions are carefully selected to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the cinnamoyl and pyrrolidine moieties. Reagents like potassium permanganate or chromium trioxide may be used.
Reduction: : Reduction reactions can target the carbonyl groups, potentially employing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present on the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in basic or acidic medium.
Reduction: : Sodium borohydride (NaBH4) in alcohol solvents or lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: : Halogenation can be achieved using halogen sources like N-bromosuccinimide (NBS) under light or radical initiators.
Major Products Formed
Oxidation: : Conversion of cinnamoyl group to cinnamic acid derivatives.
Reduction: : Formation of alcohols or amines from carbonyl-containing groups.
Substitution: : Introduction of halogen atoms or other nucleophiles.
Scientific Research Applications
The compound has a broad range of applications in scientific research:
Chemistry: : Used as a building block for complex organic synthesis, particularly in the development of new pharmaceuticals.
Biology: : Serves as a probe molecule to study biochemical pathways and receptor interactions.
Medicine: : Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: : Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which "1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" exerts its effects can involve several pathways:
Molecular Targets: : It may interact with specific receptors or enzymes, altering their activity and leading to physiological changes.
Pathways Involved: : The compound may influence signaling pathways such as the cAMP pathway, modulating cellular responses and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects, synthesis, and crystallographic data where available.
Structural Analogues and Substituent Effects
1-((1R,5S)-8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione Substituent: A sulfonyl group with a 4-(trifluoromethoxy)phenyl moiety replaces the cinnamoyl group. The trifluoromethoxy group adds hydrophobicity and metabolic resistance . Data Gap: No synthesis or bioactivity data are provided in the evidence.
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one Substituent: A nitro- and fluoro-substituted phenyl group at the 8-position; a ketone replaces the succinimide at the 3-position. Synthesis: Prepared via nucleophilic aromatic substitution using 1,2-difluoro-4-nitrobenzene, nortropinone hydrochloride, and K₂CO₃ in DMF at 100°C . Crystallography: The bicyclic core adopts a chair conformation, with the nitrophenyl group oriented at an 86.59° dihedral angle relative to the piperidine plane. The fluorine atom exhibits positional disorder, suggesting dynamic flexibility .
Hypothetical Succinimide Analogues
- Pyrrolidine-2,5-dione derivatives (e.g., ’s 1,2,3,4-tetrahydropyrimidine-5-carbonitrile) often exhibit enhanced hydrogen-bonding capacity due to the imide’s carbonyl groups, which could improve target engagement compared to ketone-bearing analogs like the above nitrophenyl compound .
Comparative Data Table
Research Findings and Implications
- Stereochemical Sensitivity : The (1R,5S) configuration in the target compound likely imposes strict spatial constraints on receptor binding, contrasting with the racemic (R,S) nitrophenyl analog in , which may exhibit reduced selectivity .
- Substituent Dynamics : The cinnamoyl group’s planar structure could facilitate π-π stacking in biological targets, whereas the sulfonyl group in ’s compound may prioritize electrostatic interactions.
Biological Activity
1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including effects on the central nervous system and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C19H23N3O4, with a molecular weight of approximately 329.39 g/mol. The structure features a bicyclic framework typical of tropane alkaloids, which often exhibit significant biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O4 |
| Molecular Weight | 329.39 g/mol |
| SMILES | COC(=O)[C@@H]1[C@H]2CCC@@HN2C |
| InChI Key | MQIXMJWNEKUAOZ-UYCDZTDFSA-N |
The biological activity of 1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is primarily attributed to its interaction with various neurotransmitter systems in the brain. It is hypothesized that the compound may act as a modulator of acetylcholine receptors, which are crucial for cognitive functions and memory.
Pharmacological Effects
Studies have indicated that compounds with similar structures can exhibit the following pharmacological effects:
- Neuroprotective Effects : Potential in protecting neuronal cells from apoptosis.
- Antioxidant Activity : Ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.
Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of related bicyclic compounds. The results demonstrated that these compounds could significantly reduce neuronal cell death in models of oxidative stress, suggesting a similar potential for 1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione .
Study 2: Acetylcholinesterase Inhibition
Research conducted on piperazine derivatives indicated that certain structural motifs could inhibit acetylcholinesterase activity effectively. Given the structural similarities, it is plausible that 1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione may also exhibit similar inhibitory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
